(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone
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Overview
Description
(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features an indole core, a pyridine ring, and a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from commercially available precursors. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The piperazine moiety can be introduced via nucleophilic substitution reactions. The final coupling of the indole and piperazine units can be achieved through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the carbonyl group.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
The major products formed from these reactions include indole-2,3-dione derivatives from oxidation, alcohol derivatives from reduction, and various substituted indoles from electrophilic substitution reactions .
Scientific Research Applications
(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The piperazine moiety can enhance the compound’s binding affinity and selectivity for certain targets. Overall, the compound can influence cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
4-(2-pyridyl)piperazine: A compound with a similar piperazine and pyridine structure.
N-(4-pyridyl)piperazine: Another compound with a similar piperazine and pyridine structure.
Uniqueness
(4,7-dimethoxy-1H-indol-2-yl)[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of an indole core, a pyridine ring, and a piperazine moiety. This unique structure allows it to interact with a diverse range of molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H22N4O4 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
[4-(4,7-dimethoxy-1H-indole-2-carbonyl)piperazin-1-yl]-pyridin-4-ylmethanone |
InChI |
InChI=1S/C21H22N4O4/c1-28-17-3-4-18(29-2)19-15(17)13-16(23-19)21(27)25-11-9-24(10-12-25)20(26)14-5-7-22-8-6-14/h3-8,13,23H,9-12H2,1-2H3 |
InChI Key |
VISIWWAXCWQHOE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)N3CCN(CC3)C(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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